Adenosine 5'-triphosphate disodium salt trihydrate
Overview
Description
Adenosine-5’-triphosphate disodium salt hydrate is used as a form of cellular energy . It is involved in many cellular processes, including respiration, biosynthetic reactions, motility, and cell division . ATP is a substrate of many kinases involved in cell signaling and of adenylate cyclase(s) that produce the second messenger cAMP .
Synthesis Analysis
Adenosine 5’-triphosphate disodium salt hydrate is synthesized from microbial sources . The exact process of synthesis is not detailed in the available resources.Molecular Structure Analysis
The molecular formula of Adenosine 5’-triphosphate disodium salt trihydrate is C10H14N5Na2O13P3 . The InChI Key is NTBQNWBHIXNPRU-MSQVLRTGSA-L . The SMILES string representation is [Na+].[Na+].NC1=C2N=CN([C@@H]3OC@H(=O)OP([O-])(=O)OP(O)(O)=O)C@@H[C@H]3O)C2=NC=N1 .Chemical Reactions Analysis
Adenosine-5’-triphosphate disodium salt hydrate is used in many cellular processes, including respiration, biosynthetic reactions, motility, and cell division . It is a substrate of many kinases involved in cell signaling and of adenylate cyclase(s) that produce the second messenger cAMP .Physical And Chemical Properties Analysis
Adenosine-5’-triphosphate disodium salt trihydrate appears as white crystals or powder . It is soluble in water . The recommended storage temperature is -20°C .Scientific Research Applications
Mass Spectrometry Enhancements
- ATP has been utilized in the enhancement of polyphosphonate salt electrospray mass spectrometry, showing significant increases in signal intensities after specific treatments (Ballantine, Games, & Slater, 1997).
Temperature-Dependent Self-Association
- Research has demonstrated the temperature-dependent self-association of ATP in saline solutions, with self-association increasing as temperature decreases (Ferguson, Smith, Adams, & Barlow, 1974).
Sodium Binding Site Characterization
- Studies have characterized the sodium binding sites in microcrystalline ATP using solid-state NMR spectroscopy and ab initio calculations (Nausner et al., 2009).
Solid-State NMR Investigations
- Solid-state NMR has been applied to analyze the chemical environments of sodium sites in sodium nucleotide complexes, including ATP (Grant, McElheny, Frydman, & Frydman, 2006).
Synthesis and Structural Studies
- ATP complexes with various metal ions have been synthesized and studied, providing insights into their structure and bonding (Tajmir-Riahi, Bertrand, & Theophanides, 1986).
Conformational Transitions with Humidity
- High-resolution solid-state NMR spectroscopy has been used to examine the stepwise conformational transition of crystalline ATP as a function of relative humidity (Shindo et al., 2002).
Environmental and Engineering Applications
- ATP has been explored as an eco-friendly depressant in the flotation separation process in mineral processing, demonstrating its potential in environmental and engineering applications (Wang, Liu, Zhu, & Li, 2021).
Soil Science Research
- A method for measuring ATP in soil has been developed, contributing to soil science and ecological research (Jenkinson & Oades, 1979).
Kidney Function Studies
- ATP has been used in studies to understand the regulation of kidney respiration and the role of sodium and potassium ions in these processes (Blond & Whittam, 1964).
Fluorescence Sensing and Imaging
- ATP has been investigated in the development of fluorescent probes for the recognition of nucleoside polyphosphates, enabling advances in biochemical imaging and sensing technologies (Kong et al., 2014).
Safety And Hazards
During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion . It should be handled with adequate ventilation. Dust generation and accumulation should be minimized. It should not come into contact with eyes, skin, or clothing . Ingestion and inhalation should be avoided .
Future Directions
Adenosine-5’-triphosphate disodium salt trihydrate has been used in various studies, including the analysis of the ATP turnover cycle of microtubule motors , activating the NLR family pyrin domain containing 3 (NLRP3) inflammasome , and performing in vitro stimulation of bone marrow-derived dendritic cells (BMDCs) .
properties
IUPAC Name |
disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;trihydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3.2Na.3H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;3*1H2/q;2*+1;;;/p-2/t4-,6-,7-,10-;;;;;/m1...../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEQTWJABOLLOS-AZGWGOJFSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.O.O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.O.O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N5Na2O16P3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adenosine 5'-triphosphate disodium salt trihydrate | |
CAS RN |
51963-61-2 | |
Record name | 51963-61-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Citations
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